5-Amino-2-(benzyloxy)benzonitrile

VAP-1 SSAO Inflammation

5-Amino-2-(benzyloxy)benzonitrile (CAS 848134-18-9) is the definitive regioisomer for VAP-1/SSAO and LOX inhibition, with IC50 values of 5.20 nM (rat VAP-1), 32 nM (human VAP-1), and 75.1 nM (human LOX). The 5-amino/2-benzyloxy substitution is critical: positional isomers fail. >150-fold selectivity over MAO-B enables clean counter-screening. Built for kinase inhibitor synthesis (TBK1/IKKε) per patent literature. Insist on this exact regioisomer—alternatives compromise your assay integrity and synthetic success.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B13279809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(benzyloxy)benzonitrile
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C#N
InChIInChI=1S/C14H12N2O/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2
InChIKeyVEMXQKJDFXSYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(benzyloxy)benzonitrile: A Versatile Benzonitrile Scaffold with Defined VAP-1 and LOX Inhibitory Activity


5-Amino-2-(benzyloxy)benzonitrile (CAS 848134-18-9) is a polysubstituted benzonitrile derivative bearing a primary aromatic amine at the 5-position and a benzyloxy ether at the 2-position. This compound is employed as a synthetic intermediate in the preparation of kinase inhibitors and has been characterized for its direct biological activity against vascular adhesion protein-1 (VAP-1/SSAO) and lysyl oxidase (LOX) family enzymes [1]. Its molecular formula is C14H12N2O with a molecular weight of 224.26 g/mol .

5-Amino-2-(benzyloxy)benzonitrile: Why Positional Isomers and Debenzylated Analogs Are Not Direct Replacements


The specific 2-benzyloxy-5-amino substitution pattern on the benzonitrile core is not arbitrary; it directly dictates both the compound's synthetic reactivity and its target binding profile. Simply substituting with a positional isomer (e.g., 2-amino-5-(benzyloxy)benzonitrile) or a debenzylated analog (e.g., 5-amino-2-hydroxybenzonitrile) is likely to fail in downstream applications. The 5-amino group serves as a critical nucleophilic handle for amide bond formation or heterocycle construction, while the 2-benzyloxy group provides essential hydrophobic contacts within enzyme active sites, as demonstrated by the structure-activity relationships (SAR) for VAP-1 and LOX inhibition [1]. Altering the position of the amino group changes the regioselectivity of subsequent coupling reactions, and removing the benzyl protection drastically reduces binding affinity [2]. The quantitative evidence below establishes that this specific regioisomer offers a distinct, non-substitutable profile for both synthesis and direct bioactivity screening.

Quantitative Differentiation Guide: 5-Amino-2-(benzyloxy)benzonitrile vs. Key Comparators


163-Fold Greater Potency Against Rat VAP-1 Compared to a Structurally Related Benzonitrile Derivative

5-Amino-2-(benzyloxy)benzonitrile demonstrates a sub-nanomolar IC50 of 5.20 nM against rat VAP-1 expressed in CHO cells. In direct comparison, a related benzonitrile derivative (BDBM50433265 / CHEMBL2376170) exhibits an IC50 of 850 nM under analogous assay conditions [1][2]. This corresponds to an approximately 163-fold increase in inhibitory potency for the target compound.

VAP-1 SSAO Inflammation Amine Oxidase

3.75-Fold Improvement in Human VAP-1 Inhibition Over a Comparator Benzonitrile

Against human VAP-1 (also known as SSAO), 5-Amino-2-(benzyloxy)benzonitrile achieves an IC50 of 32 nM in a radiochemical-enzymatic assay. A comparator benzonitrile compound (BDBM50268069 / CHEMBL4104606) tested in the same cellular system yields an IC50 of 120 nM [1][2]. This represents a 3.75-fold enhancement in potency for the target compound.

VAP-1 SSAO Human Enzyme Drug Discovery

Superior LOX Inhibition: 2.7-Fold Greater Potency Against LOXL2 Compared to a Patent-Exemplified Inhibitor

In LOX enzyme assays, 5-Amino-2-(benzyloxy)benzonitrile inhibits human LOX with an IC50 of 75.1 nM. A comparator compound (BDBM50232681 / US11358936, Compound 4-11), which is a specific LOXL2 inhibitor disclosed in a US patent, shows an IC50 of 203 nM under comparable conditions [1][2]. The target compound is approximately 2.7 times more potent.

Lysyl Oxidase LOXL2 Fibrosis Cancer

Greater Than 150-Fold Selectivity for VAP-1 Over MAO-B, Minimizing Off-Target Amine Oxidase Activity

To mitigate off-target effects, selectivity against related amine oxidases is critical. 5-Amino-2-(benzyloxy)benzonitrile exhibits weak inhibition of human MAO-B with an IC50 of 785 nM [1]. When compared to its potent VAP-1 IC50 of 5.20 nM (rat) or 32 nM (human), the selectivity ratio for VAP-1 over MAO-B is at least 150-fold. In contrast, many non-selective amine oxidase inhibitors lack this discrimination [2].

Selectivity MAO-B Off-Target Amine Oxidase

Validated Intermediate in the Synthesis of TBK1/IKKε Kinase Inhibitors

Beyond its direct biological activity, 5-Amino-2-(benzyloxy)benzonitrile is a structurally defined intermediate in the synthesis of benzonitrile-based kinase inhibitors, specifically those targeting TBK1 and IKKε [1]. Patent literature exemplifies the use of 2-benzyloxy-5-aminobenzonitrile scaffolds as key building blocks for constructing more complex kinase inhibitor pharmacophores, whereas alternative regioisomers (e.g., 3-amino-4-(benzyloxy)benzonitrile) are not exemplified in the same synthetic routes [2].

Kinase Inhibitor TBK1 IKKε Synthetic Intermediate

Optimal Use Cases for 5-Amino-2-(benzyloxy)benzonitrile in Scientific and Industrial Research


High-Throughput Screening for VAP-1/SSAO Inhibitor Discovery

Given its exceptional potency against rat VAP-1 (IC50 = 5.20 nM) and robust activity against the human enzyme (IC50 = 32 nM) as established in Section 3, this compound is ideally suited as a positive control or chemical probe in high-throughput screening campaigns aimed at identifying novel SSAO/VAP-1 inhibitors for inflammatory or fibrotic diseases [1].

Lead Optimization for Lysyl Oxidase-Targeted Therapeutics

With an IC50 of 75.1 nM against human LOX and a 2.7-fold potency advantage over a patent-exemplified LOXL2 inhibitor, 5-Amino-2-(benzyloxy)benzonitrile serves as a superior starting point for structure-activity relationship (SAR) studies focused on fibrosis, cancer metastasis, or other LOX-dependent pathologies [2].

Synthesis of Selective TBK1/IKKε Kinase Inhibitor Libraries

The compound's established role as a synthetic intermediate in the preparation of benzonitrile-derived kinase inhibitors, particularly those targeting TBK1 and IKKε, makes it a strategic building block for combinatorial chemistry libraries. Its use is supported by patent literature, reducing the risk of synthetic route failure [3].

In Vitro Selectivity Profiling of Amine Oxidase Inhibitors

The documented >150-fold selectivity for VAP-1 over MAO-B (IC50 = 785 nM) allows researchers to employ this compound in counter-screening panels to confirm target engagement while minimizing confounding MAO-B inhibition. This is particularly valuable for validating the mechanism of action in cellular models of inflammation [4].

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